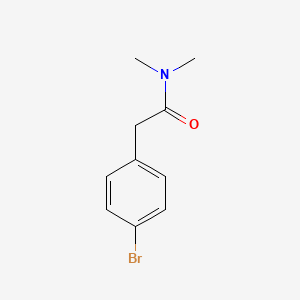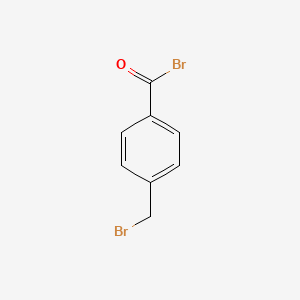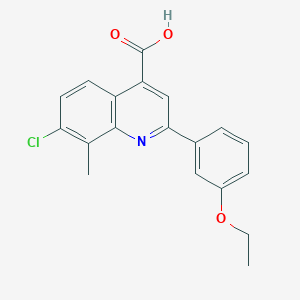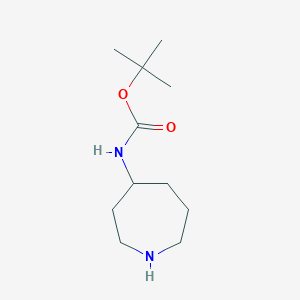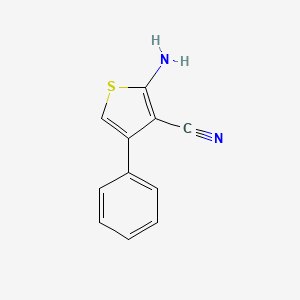
7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities, including antibacterial properties. The structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring, and various substitutions on this scaffold can significantly alter their chemical and biological properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the introduction of substituents at various positions on the quinoline ring system to enhance their biological activity. Paper discusses the synthesis of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which are closely related to the compound . These compounds were synthesized to study their antibacterial activity, indicating that the position and nature of the substituents can have a significant impact on the compound's effectiveness against bacteria. Paper describes the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, which shares a similar quinoline core with the compound of interest. The synthesis involved the reaction of acyl- and aroylpyruvic acids with an amino-substituted cyclohexenone, and a mechanism was proposed based on quantum-chemical calculations.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. The presence of substituents can influence the molecule's conformation, electronic distribution, and ability to interact with biological targets. The spectral data (IR, MS, NMR) mentioned in paper for related quinoline derivatives provide insights into the molecular structure and support the proposed structures of synthesized compounds. These analytical techniques are essential for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are often utilized in their synthesis or modification. Paper describes the reductive lactamisation of nitro-substituted dihydroquinolines to synthesize tetrahydro[1,4]thiazino[2,3-h]quinoline-8-carboxylic acids. This reaction showcases the chemical reactivity of the quinoline nucleus and its ability to form fused heterocycles, which can have significant implications for the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the quinoline core. These properties are important for the compound's application as a pharmaceutical agent, as they affect its bioavailability and pharmacokinetics. While the papers provided do not directly discuss the physical and chemical properties of 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid, similar compounds studied in papers and suggest that such properties would be critical for their antibacterial efficacy and overall utility in a medicinal context.
科学的研究の応用
-
Antimicrobial Agents
- Field : Pharmaceutical Chemistry
- Application : The compound is used in the synthesis of a new class of antimicrobial agents .
- Method : The synthesis involves cyclization with p-chlorobenzoyl chloride to yield 7-chloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one, which on treatment with p-phenylindiamine gave 3-(4-aminophenyl)-7-chloro-2-(4-chlorophenyl)quinazolin-4(3H)-one .
- Results : The compounds containing 4-OH, 4-OCH3 and 3,4,5-(OCH3)3 showed good activity. The title compounds were screened for qualitative (zone of inhibition) and quantitative antimicrobial activity (MIC) by agar cup plate method and serial dilution technique .
-
Antidepressant Molecules
- Field : Medicinal Chemistry
- Application : While not directly related to “7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid”, quinazolinone derivatives are being studied for their potential use in the synthesis of antidepressant molecules .
- Method : The synthesis of these molecules often involves metal-catalyzed reactions .
- Results : The review examines current developments in the catalytic synthesis of antidepressants and their potential application .
将来の方向性
The future directions for research on quinoline derivatives like 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid could involve further investigations into their synthesis methods, biological properties, and potential clinical applications . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
特性
IUPAC Name |
7-chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-9-14(20)8-7-13-15(18(22)23)10(2)16(21-17(9)13)11-3-5-12(19)6-4-11/h3-8H,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKRTBNGLFHQNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C(=C2C(=O)O)C)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701161701 |
Source


|
| Record name | 7-Chloro-2-(4-chlorophenyl)-3,8-dimethyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid | |
CAS RN |
862785-62-4 |
Source


|
| Record name | 7-Chloro-2-(4-chlorophenyl)-3,8-dimethyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862785-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(4-chlorophenyl)-3,8-dimethyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

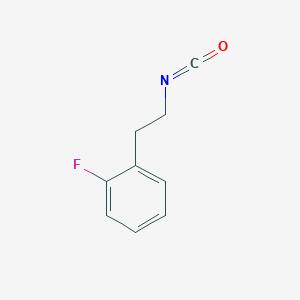
![N-[4-(acetylamino)benzyl]-2-chloroacetamide](/img/structure/B1335352.png)
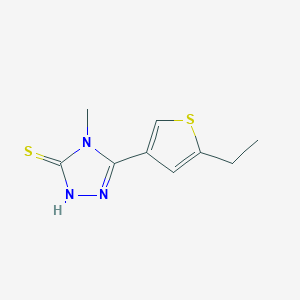
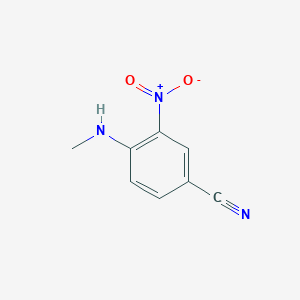
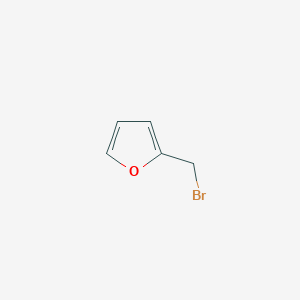
![dibenzo[c,e]oxepin-5(7H)-one](/img/structure/B1335364.png)
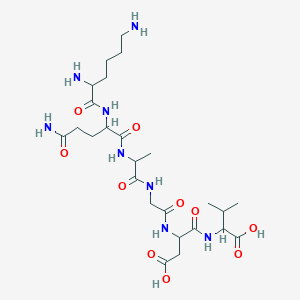
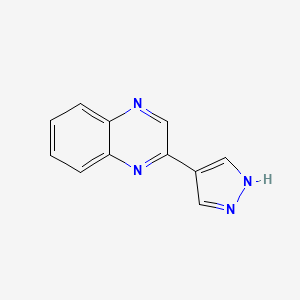
![1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione](/img/structure/B1335372.png)
